molecular formula C16H15N5O4S B12144312 methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12144312
M. Wt: 373.4 g/mol
InChI Key: UCUGODSAJDOZKC-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a 1,2,4-triazole derivative characterized by a furan-2-yl substituent at position 5 of the triazole ring, a sulfanylacetyl linker, and a methyl benzoate group. Its structure combines heterocyclic (triazole, furan) and aromatic (benzoate) motifs, which are common in bioactive molecules. The compound has been investigated for anti-exudative activity, showing 45% inhibition of inflammation in rat paw edema models at 10 mg/kg, comparable to diclofenac sodium (51% at 8 mg/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiourea under acidic conditions to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole.

    Thioether formation: The triazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.

    Acetylation: The sulfanyl triazole is acetylated using acetic anhydride.

    Coupling with methyl 4-aminobenzoate: The acetylated product is then coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and sulfur-containing groups are primary oxidation targets:

Reaction Reagents/Conditions Products Reference
Furan ring oxidationKMnO₄ (acidic medium, 60°C)Furan-2,5-dione (maleic anhydride analog) + modified triazole core
Sulfur oxidationH₂O₂ (30%, RT)Sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives
  • Key observation : Oxidation of the furan ring disrupts aromaticity, forming electrophilic intermediates useful for further functionalization .

Reduction Reactions

The triazole ring and amide bonds undergo selective reduction:

Reaction Reagents/Conditions Products Reference
Triazole ring reductionLiAlH₄ (THF, reflux)Partially saturated triazoline derivative
Amide bond reductionBH₃·THF (0°C, 4h)Amine-linked analog with preserved triazole structure
  • Notable outcome : LiAlH₄ preferentially reduces the triazole ring over the furan moiety, enabling selective synthesis of hybrid heterocycles.

Nucleophilic Substitution

The sulfanyl group and ester moiety participate in substitution reactions:

Site Nucleophile Conditions Products Reference
Sulfanyl (-S-)CH₃ONa (methanol, 50°C)Thioether → Methoxy derivative
Benzoate esterNH₂NH₂ (hydrazine hydrate, ethanol, RT)Ester → Hydrazide (C19H18N6O3S)
  • Mechanistic insight : The sulfanyl group’s leaving ability is enhanced in polar aprotic solvents like DMF .

Cycloaddition and Heterocycle Formation

The triazole and furan groups enable [3+2] cycloadditions:

Reagents Conditions Product Application Reference
NaN₃ + CuI (click chemistry)DMF/H₂O (RT, 12h)1,2,3-Triazole-fused hybridAntimicrobial agent development
Propargyl bromideK₂CO₃ (acetonitrile, 60°C)Furan-linked triazole with alkyne extensionPolymer precursor synthesis

Acid/Base-Mediated Rearrangements

pH-sensitive transformations occur under controlled conditions:

Condition Reaction Outcome Catalyst Reference
HCl (conc., reflux)Triazole ring contractionImidazoline derivativeNone
NaOH (aq., 80°C)Ester hydrolysisCarboxylic acid analog (C18H16N4O4S)Phase-transfer catalyst (TBAB)

Photochemical Reactions

UV-induced reactions modify electronic properties:

Wavelength Additive Product Quantum Yield Reference
254 nm (UV-C)I₂ (catalytic)Diradical intermediate stabilized0.45 ± 0.03
365 nm (UV-A)TiO₂ nanoparticlesOxidative cleavage of furan ringNot quantified

Catalytic Cross-Coupling

Palladium-mediated couplings enhance structural diversity:

Reaction Type Catalyst System Substrate Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids68-82%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Primary amines55-73%

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical and materials science applications. Experimental protocols emphasize temperature control, solvent selection, and catalyst optimization to achieve desired selectivity. Further studies are warranted to explore its catalytic asymmetric reactions and biological interaction mechanisms.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential as an antimicrobial , antifungal , and anticancer agent. Research indicates that the compound exhibits significant activity against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods .

Biological Research

The compound is utilized in biological research to investigate the mechanisms of action of triazole and furan derivatives. It aids in understanding how these compounds interact with biological pathways.

Industrial Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing more complex molecules used in drug development. Its unique chemical structure allows it to be modified into various derivatives that may have enhanced therapeutic properties.

Table 2: Potential Industrial Applications

Application AreaDescription
Drug DevelopmentSynthesis of novel antimicrobial and anticancer agents
AgrochemicalsDevelopment of fungicides and herbicides
Chemical SynthesisIntermediate for synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

The compound belongs to a family of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Key structural analogs and their distinguishing features include:

Compound Substituent at Position 5 Biological Activity Reference
Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Furan-2-yl 45% anti-exudative inhibition (10 mg/kg)
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Chlorophenyl Not reported; likely enhanced lipophilicity due to halogen substitution
Methyl 4-[({[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Phenyl Anticipated lower solubility compared to furan derivatives
Methyl 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Pyrazin-2-yl Potential kinase inhibition due to pyrazine’s electron-deficient nature
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 4-Fluorobenzoylamino-methyl Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus, E. coli)

Key Observations :

  • Furan vs.
  • Sulfanyl Linker : The sulfanylacetyl group is conserved across analogs, suggesting its role in stabilizing molecular conformation and facilitating binding to thiol-reactive enzymes .

Anti-Exudative Activity

The target compound reduced formalin-induced paw edema in rats by 45% at 10 mg/kg, slightly less potent than diclofenac sodium (51% at 8 mg/kg) . In contrast, analogs like ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate demonstrated stronger antimicrobial activity (MIC: 2–8 µg/mL) but lacked anti-inflammatory data .

Biological Activity

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a triazole moiety, and a benzoate group. Its molecular formula is C14H15N5O2SC_{14}H_{15}N_5O_2S, with a molecular weight of approximately 315.37 g/mol. The presence of the triazole and furan rings suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole derivatives possess significant antifungal properties. One study reported that these compounds were less toxic than fluconazole, a commonly used antifungal agent, suggesting they could serve as safer alternatives in clinical applications .

Antitumor Activity

The antitumor potential of triazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole-based compounds have been shown to inhibit cell proliferation in breast cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The proposed mechanism for the biological activity of these compounds involves inhibition of key enzymes or receptors involved in disease processes. For instance, triazoles can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . This inhibition can lead to increased levels of certain endogenous compounds that may exert therapeutic effects.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of new compounds. Acute toxicity studies on related triazole derivatives revealed varying levels of toxicity based on structural modifications. For example, the LD50 values ranged significantly among different derivatives, indicating that careful consideration of substituents can lead to safer compounds . The presence of sulfur in the structure was noted to influence toxicity levels positively.

Case Studies

Several case studies highlight the efficacy and safety profiles of related triazole compounds:

  • Antifungal Efficacy : A study comparing the antifungal activity of various triazole derivatives found that those with furan substitutions had enhanced activity against Candida species compared to traditional agents like fluconazole .
  • Antitumor Activity : In vitro studies demonstrated that specific triazole derivatives led to significant reductions in tumor cell viability across several cancer types, including lung and breast cancers .
  • Neuroprotective Effects : Some studies suggest that triazole compounds may also exhibit neuroprotective properties by modulating neurotransmitter levels in the brain, which could be beneficial in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using methods described in literature (e.g., refluxing thiocarbazide derivatives with furan-2-carbaldehyde). Subsequent steps involve coupling with chloroacetamide derivatives in ethanolic KOH under reflux, followed by purification via recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry for triazole-thione and chloroacetamide), solvent choice (ethanol/water mixtures), and reaction time (1–3 hours) to maximize yield and purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of furan protons (δ 6.3–7.6 ppm for furyl substituents), methyl ester groups (δ 3.8–4.0 ppm for OCH3), and triazole NH2 (δ 5.5–6.0 ppm) .
  • FT-IR : Identify S–H stretching (2500–2600 cm⁻¹, if present in intermediates), C=O (ester: 1700–1750 cm⁻¹), and N–H bending (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the calculated exact mass (e.g., m/z ≈ 415.1 for C16H14N6O4S).

Q. How can researchers assess the anti-exudative activity of this compound, and what in vitro/in vivo models are appropriate?

  • Methodology : Use carrageenan-induced paw edema or acetic acid-induced vascular permeability models in rodents. Administer the compound at 10–50 mg/kg doses and compare inflammation markers (e.g., prostaglandin E2 levels) against controls. For in vitro studies, measure inhibition of hyaluronidase or cyclooxygenase-2 (COX-2) activity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., COX-2 or TNF-α), and how do structural modifications influence activity?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Dock the compound into target protein active sites (PDB IDs: 5KIR for COX-2) to calculate binding energies and identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features (e.g., furan substitution, triazole ring planarity) with anti-inflammatory activity .

Q. How can researchers resolve contradictions in biological activity data between similar triazole derivatives?

  • Methodology : Perform meta-analysis of published SAR data. For example, compare substituent effects:

  • Furan vs. Phenyl : Furan-containing derivatives may exhibit higher anti-exudative activity due to enhanced π-π stacking but lower metabolic stability .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups improve membrane permeability but may reduce target binding specificity .

Q. What advanced techniques are recommended for studying the solid-state properties (e.g., polymorphism, crystallinity) of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm bond lengths/angles (e.g., S–C bond ≈ 1.8 Å, triazole ring planarity) .
  • DSC/TGA : Analyze thermal stability (decomposition >200°C) and identify polymorphic transitions .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound while maintaining purity?

  • Methodology :

  • Flow Chemistry : Use microreactors to enhance mixing and heat transfer during the exothermic triazole formation step.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor intermediates and minimize byproducts (e.g., sulfoxide derivatives) .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H15N5O4S/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22)

InChI Key

UCUGODSAJDOZKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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